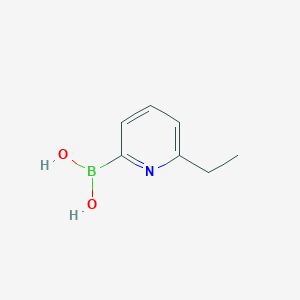
(6-Ethylpyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium), followed by reaction with a boron-containing reagent.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Ethylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
(6-Ethylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Ethylpyridin-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
(6-Methylpyridin-2-yl)boronic acid: Similar structure with a methyl group instead of an ethyl group.
Pyridinylboronic acids: A broader class of compounds with various substituents on the pyridine ring.
Uniqueness: (6-Ethylpyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 6-position can affect the steric and electronic properties of the compound, making it distinct from other pyridinylboronic acids .
Eigenschaften
Molekularformel |
C7H10BNO2 |
|---|---|
Molekulargewicht |
150.97 g/mol |
IUPAC-Name |
(6-ethylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5,10-11H,2H2,1H3 |
InChI-Schlüssel |
YDPVJKAGOIHHAA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC(=CC=C1)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


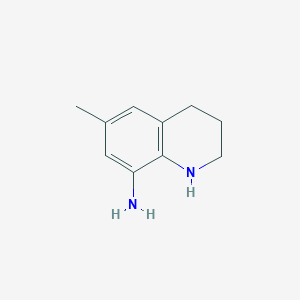
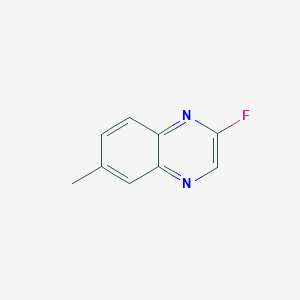
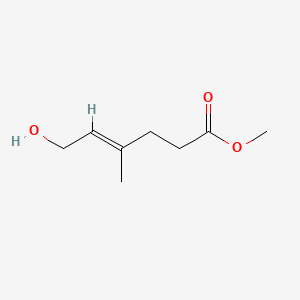

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)
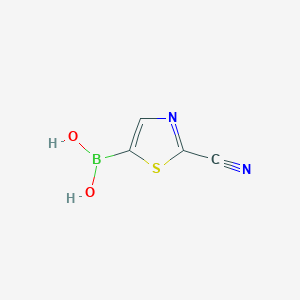



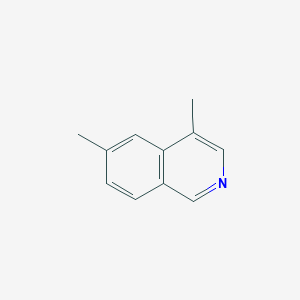
![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)


